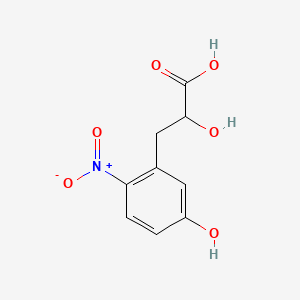
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid is an organic compound that features both hydroxyl and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by subsequent hydroxylation. For example, starting with a phenylpropanoic acid derivative, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound can then be hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are typically optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid and nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid can be compared with similar compounds such as:
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(2-Hydroxyphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar hydroxyl substitution but different position of the nitro group.
Propriétés
Formule moléculaire |
C9H9NO6 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-6-1-2-7(10(15)16)5(3-6)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
Clé InChI |
MGUNLEMSCRAXOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC(C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)

![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)

![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)

